molecular formula C16H9ClN2OS2 B2569665 N-(benzo[d]thiazol-6-yl)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 942002-44-0

N-(benzo[d]thiazol-6-yl)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No. B2569665
CAS RN: 942002-44-0
M. Wt: 344.83
InChI Key: XMZDYYLSEJOBFM-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-6-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, solubility, and spectral data. For “this compound”, some spectral data are available , but other specific physical and chemical properties are not provided .

Scientific Research Applications

  • Antimicrobial and Antifungal Properties:

    • Certain derivatives of N-(benzo[d]thiazol-6-yl)-3-chlorobenzo[b]thiophene-2-carboxamide have been found to possess potent antibacterial and antifungal properties. The derivatives were screened for their effectiveness against various microbial strains and many were found to be potent (Isloor, Kalluraya & Sridhar Pai, 2010). Similar results were also observed in other studies focusing on the antimicrobial properties of these compounds (Gilani et al., 2011).
  • Anti-Inflammatory Studies:

    • Some derivatives were also studied for their anti-inflammatory properties. These studies are crucial for understanding the potential therapeutic uses of these compounds in treating conditions characterized by inflammation (Isloor, Kalluraya & Sridhar Pai, 2010).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of these compounds are critical for exploring their potential applications in various fields, including medicinal chemistry.

  • Synthesis and Structural Characterization:

    • The synthesis of these compounds involves various chemical processes, and the final products are characterized using techniques such as IR, NMR, and Mass spectral studies. These methods confirm the successful synthesis and provide detailed structural information about the compounds (Isloor, Kalluraya & Sridhar Pai, 2010; Ried, Oremek & Guryn, 1980).
  • Chemical Reactions and Derivatives Formation:

    • The benzo[b]thiophene derivatives have been used to form various chemical entities like thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, indicating their versatility in chemical synthesis (Ried, Oremek & Guryn, 1980).

Applications in Drug Discovery and Development

The properties of these compounds, particularly their biological activities, make them of interest in the field of drug discovery and development.

  • Potential in Developing New Therapeutics:
    • The antimicrobial, antifungal, and anti-inflammatory properties of these compounds suggest potential applications in developing new therapeutics for treating various diseases. Further research and development could lead to the creation of new drugs based on these compounds (Isloor, Kalluraya & Sridhar Pai, 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antibacterial activity, particularly against Gram-positive bacterial strains such as Staphylococcus aureus . The interaction of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide with bacterial enzymes leads to the inhibition of essential metabolic pathways, resulting in bacterial cell death. Additionally, this compound has been found to interact with certain proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent.

Cellular Effects

The effects of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide has demonstrated the ability to induce apoptosis, thereby inhibiting tumor growth. Furthermore, this compound affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation of cancer cells.

Molecular Mechanism

The molecular mechanism of action of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . For instance, the binding of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide to bacterial enzymes results in the disruption of essential metabolic processes, ultimately causing bacterial cell death. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has demonstrated good stability under various experimental conditions, maintaining its biological activity over extended periods. Degradation products of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide have been observed to exhibit reduced biological activity, highlighting the importance of maintaining optimal storage conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide vary with different dosages in animal models . At lower doses, this compound has been found to exhibit therapeutic effects, such as antibacterial and anticancer activities, without causing significant toxicity. At higher doses, N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites. The active metabolites of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide retain biological activity and contribute to its therapeutic effects. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. The localization and accumulation of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide within cells are influenced by its interactions with intracellular binding proteins, which facilitate its transport to target sites.

Subcellular Localization

The subcellular localization of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide plays a crucial role in its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins. Additionally, N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide has been observed to accumulate in the nucleus, where it can modulate gene expression by interacting with nuclear transcription factors. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments.

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS2/c17-14-10-3-1-2-4-12(10)22-15(14)16(20)19-9-5-6-11-13(7-9)21-8-18-11/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZDYYLSEJOBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)N=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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